N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4/c1-13-4-6-15(7-5-13)32-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-10-14(2)16(23)11-18(17)31-3/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZSLRMQKBFADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the acetamide group and the chloromethoxyphenyl moiety. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity. Solvent recovery and waste management are also critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
Key structural variations among similar triazolopyrazine derivatives are summarized below:
Key Observations :
- Position 8: The p-tolyloxy group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with the sulfanyl () and hydroxyphenyl () moieties. Sulfanyl groups may enhance nucleophilic reactivity , while phenoxy groups improve stability.
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.8 ± 0.2 | 3.2 ± 0.3 | 2.5 ± 0.2 |
| Water Solubility | Low (p-tolyloxy) | Moderate (sulfanyl) | Low (phenoxy) |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
The target compound’s higher LogP reflects the combined effect of chloro, methoxy, and methyl groups, suggesting superior lipid membrane penetration compared to analogs .
Kinase Inhibition
The triazolopyrazine core is associated with adenosine triphosphate (ATP)-competitive kinase inhibition. The p-tolyloxy group in the target compound may enhance binding to hydrophobic kinase pockets, as seen in analogous structures with IC₅₀ values < 100 nM . In contrast, sulfanyl-substituted derivatives () show reduced potency (IC₅₀ ~ 200–500 nM), likely due to weaker π-π stacking interactions .
Antimicrobial Activity
Triazolopyrazines with electron-withdrawing groups (e.g., chloro) exhibit broad-spectrum antimicrobial activity. The target compound’s 4-chloro substituent may disrupt bacterial cell wall synthesis, with reported MIC values of 2–8 µg/mL against Staphylococcus aureus . ’s phenoxy derivative showed lower efficacy (MIC > 16 µg/mL), highlighting the importance of halogen substituents .
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazole moiety, which is known for various biological activities.
- A pyrazine ring, contributing to its pharmacological properties.
- A chloro and methoxy substitution on the phenyl group which may influence its activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole and triazole derivatives have shown promising results in inhibiting cancer cell lines. The presence of electron-donating groups such as methoxy has been correlated with increased cytotoxicity against various cancer types.
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
| N-(4-chloro-2-methoxy-5-methylphenyl) derivative | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been explored extensively. For example, certain triazole derivatives have demonstrated efficacy in animal models for seizure disorders. The SAR studies suggest that modifications in the phenyl ring can enhance anticonvulsant activity.
Case Study:
A study evaluated the anticonvulsant effects of various triazole derivatives, revealing that compounds with specific substitutions provided significant protection against seizures in rodent models.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituents on the phenyl ring : The presence of halogens and methoxy groups significantly enhances biological activity.
- Triazole and pyrazine rings : These components are crucial for maintaining the therapeutic effects observed in various assays.
Table 2: Summary of SAR Findings
| Substituent Type | Effect on Activity |
|---|---|
| Halogen | Increases potency |
| Methoxy | Enhances solubility |
| Triazole | Essential for activity |
Research Findings
Recent studies have synthesized several derivatives of the compound and assessed their biological activities. For example:
- A derivative with a p-tolyloxy group showed enhanced selectivity towards cancer cells while exhibiting lower toxicity to normal cells.
- Molecular docking studies revealed that these compounds interact favorably with target proteins involved in cancer proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
